molecular formula C15H12FN3O2 B2945495 [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937606-32-1

[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Numéro de catalogue: B2945495
Numéro CAS: 937606-32-1
Poids moléculaire: 285.278
Clé InChI: FTMYLQKWGKDTBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a chemical compound based on the pyrazolo[3,4-b]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. The core pyrazolopyridine structure is a privileged framework in the development of kinase inhibitors . Specifically, derivatives sharing this core, such as those featuring a 4-fluorophenyl substituent, have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK) and ROS1, which are key molecular targets in oncology . These inhibitors are particularly valuable for overcoming drug resistance, such as the common crizotinib resistance caused by the ALK-L1196M gatekeeper mutation, making this class of compounds a focus for next-generation therapeutic agents . The structural motif of this compound suggests it is a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize it to explore novel analogs or to develop potential candidates for targeted cancer therapy. As with all compounds of this nature, a thorough analytical characterization (including NMR and LC-MS) is recommended upon receipt to confirm identity and purity. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Propriétés

IUPAC Name

2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-14-12(10-2-4-11(16)5-3-10)6-7-17-15(14)19(18-9)8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMYLQKWGKDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C14H12FN3O2
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 256499-19-1

The structure features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an acetic acid moiety.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can interact with various biological targets, including:

  • Kinases : Inhibition of specific kinases involved in cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit cancer cell proliferation. For instance, a recent study evaluated the anticancer effects of several pyrazolo derivatives on MDA-MB-231 (human breast cancer) cells using the MTT assay. The findings indicated that while some derivatives showed activity, the specific compound [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid requires further investigation to quantify its efficacy against various cancer cell lines .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that certain pyrazolo derivatives exhibit inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can be enhanced or diminished by modifying its structure. For example:

  • The presence of the fluorophenyl group is crucial for increasing lipophilicity and potentially improving bioavailability.
  • Substitutions on the pyrazole ring can affect binding affinity to target proteins and influence pharmacological profiles.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazolo derivatives, it was found that compounds similar to [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid exhibited varying degrees of cytotoxicity against different cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and highlighted the need for optimization in derivative synthesis to enhance anticancer activity .

Case Study 2: Antimicrobial Evaluation

A systematic evaluation of the antimicrobial activity of related compounds revealed that modifications to the acetic acid moiety could significantly impact efficacy against bacterial strains. The study employed disk diffusion methods to assess inhibition zones and MIC values across multiple bacterial species .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic aromatic substitution (SNAr), and cyclization reactions.

Functional Group Reactivity

The compound participates in reactions at three distinct sites:

  • Pyrazole Ring : Electrophilic aromatic substitution (e.g., nitration, halogenation) at C-5 and C-6 positions due to electron-withdrawing fluorophenyl and methyl groups.

  • Acetic Acid Moiety :

    • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

    • Salt Formation : Neutralization with bases (e.g., NaOH) yields water-soluble carboxylates.

  • Fluorophenyl Group : Resistant to hydrolysis but undergoes Suzuki–Miyaura coupling with aryl boronic acids under Pd catalysis .

3.1. Nucleophilic Attack on the Pyrazole Core

The pyrazole ring’s electrophilic C-4 position reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism:

  • Adduct Formation : Nucleophile attack at C-4, forming a tetrahedral intermediate.

  • Aromaticity Restoration : Elimination of a leaving group (e.g., chloride) .

3.2. Cyclization via β-Enaminone Intermediates

Microwave-assisted synthesis involves:

  • Michael Addition : 5-Aminopyrazole attacks the bis-electrophile, forming a β-enaminone intermediate.

  • Cyclodehydration : Loss of water generates the pyrazolo[3,4-b]pyridine ring .

Stability and Degradation

  • Acid/Base Sensitivity : Decomposes in strong acids (protonation of pyridine nitrogen) or bases (deprotonation of acetic acid).

  • Thermal Stability : Stable up to 200°C; degradation observed under prolonged heating via decarboxylation.

Table 2: Reactivity vs. Structural Analogues

CompoundReactive SitesKey Differences
1H-Pyrazolo[3,4-b]pyridinePyrazole C-4, C-6Lacks fluorophenyl and acetic acid groups
Trifluoromethyl analoguesCF₃ group (electron-withdrawing)Enhanced electrophilicity at C-4
4-Hydroxy derivativesOH group (pH-sensitive)Prone to oxidation or etherification

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, emphasizing differences in substituents, molecular weight, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity
[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4-(4-fluorophenyl), 3-methyl, 1-acetic acid C₁₃H₁₃N₅O₂* 271.28 1006444-38-7 95%
2-[4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4-(difluoromethyl), 6-(furan-2-yl) C₁₅H₁₂F₂N₃O₃ 347.32 937607-18-6 95%
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(2-methoxyphenyl), 4-(trifluoromethyl) C₁₇H₁₄F₃N₃O₃ 365.31 937605-90-8 95%
[6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(1,3-dimethylpyrazol-4-yl), 4-(trifluoromethyl) C₁₅H₁₄F₃N₅O₂ 353.30 1006477-40-2 95%
Ethyl [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate Ethyl ester of target compound C₁₇H₁₆FN₃O₂ 313.33 Not provided 95%

Notes:

  • Discrepancies in Molecular Formula: The target compound’s formula (C₁₃H₁₃N₅O₂) in some sources conflicts with the expected inclusion of fluorine; this may reflect reporting errors.
  • Substituent Impact:
    • Electron-Withdrawing Groups (e.g., CF₃, F): Enhance metabolic stability and binding affinity in biological targets .
    • Bulkier Substituents (e.g., furan, methoxyphenyl): Increase molecular weight and may reduce solubility .

Crystallographic Data

Physicochemical and Functional Comparisons

  • Molecular Weight: The target compound (271.28 g/mol) is lighter than analogs with trifluoromethyl (353–365 g/mol) or difluoromethyl groups (347 g/mol) .
  • Polarity: Acetic acid derivatives exhibit higher polarity than ester analogs (e.g., ethyl ester, 313.33 g/mol) .
  • Thermal Stability: Pyrazolo[3,4-b]pyridines with electron-deficient substituents (e.g., CF₃) show higher melting points (>250°C) .

Research Implications and Limitations

  • Pharmacological Potential: While biological data is scarce, structural analogs with trifluoromethyl groups demonstrate kinase inhibition, suggesting therapeutic relevance .
  • Synthesis Challenges: Contradictions in molecular formulas (e.g., missing fluorine in C₁₃H₁₃N₅O₂) highlight the need for rigorous analytical validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.